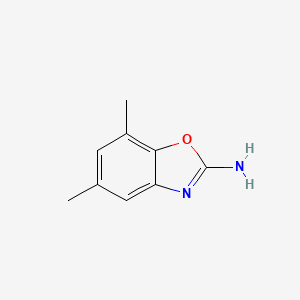
5,7-Diméthyl-1,3-benzoxazol-2-amine
Vue d'ensemble
Description
5,7-Dimethyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles, which includes 5,7-Dimethyl-1,3-benzoxazol-2-amine, can be achieved through two main synthetic strategies . The first strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis
The InChI code for 5,7-Dimethyl-1,3-benzoxazol-2-amine is 1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzoxazoles, including 5,7-Dimethyl-1,3-benzoxazol-2-amine, are complex and varied . For instance, the cyclization of 2-aminophenols using BrCN as a cyanating agent is a common protocol, but BrCN is highly toxic . Another approach is the direct 2-C amination of benzoxazoles, but this method has drawbacks such as the use of transition metal catalysts, high temperatures, nitrogen atmosphere, or co-oxidants .Physical And Chemical Properties Analysis
5,7-Dimethyl-1,3-benzoxazol-2-amine is a powder that is stored at room temperature . It has a molecular weight of 162.19 .Applications De Recherche Scientifique
5,7-Diméthyl-1,3-benzoxazol-2-amine : Une Analyse Exhaustive des Applications de la Recherche Scientifique
Développement de médicaments : Ce composé a montré un potentiel dans le développement de nouveaux produits pharmaceutiques. Par exemple, il a été évalué pour ses effets cytotoxiques sur diverses lignées de cellules cancéreuses, montrant une inhibition significative des cellules cancéreuses du poumon, du sein et du côlon .
Applications antimicrobiennes : La recherche a exploré les propriétés antimicrobiennes des dérivés de la this compound, indiquant son utilisation potentielle dans la lutte contre les infections bactériennes .
Propriétés antioxydantes : Des études ont également examiné les capacités antioxydantes de ce composé, comparant son pouvoir de piégeage des radicaux à celui de l'acide ascorbique .
Synthèse de matériaux : Les propriétés exceptionnelles du composé le rendent adapté à l'utilisation dans la synthèse de nouveaux matériaux ayant des applications potentielles dans diverses industries.
Études biologiques : Sa nature polyvalente permet des applications dans les études biologiques, contribuant à notre compréhension des processus et des systèmes biologiques.
Activités larvicides : Certains dérivés ont été testés pour leur efficacité contre les larves, ce qui pourrait avoir des implications pour les stratégies de lutte antiparasitaire .
Pour des informations plus détaillées sur chaque application, veuillez vous référer aux références et aux liens fournis.
Synthèse et évaluation préliminaire de 2-substitués-1,3-benzoxazole… SYNTHÈSE, CARACTÉRISATION, ANTIMICROBIENNE, ANTIOXYDANTE ET LARVICIDE… Acheter this compound | 1249836-00-7
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Mode of Action
It’s known that benzoxazole derivatives can have various biological activities, including antifungal and antitumor effects . The specific interactions with its targets and the resulting changes are subject to further investigation.
Result of Action
Some benzoxazole derivatives have shown antifungal and antitumor effects , suggesting potential cellular impacts.
Analyse Biochimique
Cellular Effects
The effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5,7-Dimethyl-1,3-benzoxazol-2-amine can alter the expression of genes involved in cell growth and apoptosis. Additionally, it may affect the metabolic flux within cells, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-1,3-benzoxazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, 5,7-Dimethyl-1,3-benzoxazol-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethyl-1,3-benzoxazol-2-amine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it may cause toxic or adverse effects. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
5,7-Dimethyl-1,3-benzoxazol-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the glycolytic pathway or the citric acid cycle, leading to changes in energy production and utilization. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl-1,3-benzoxazol-2-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-1,3-benzoxazol-2-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
Propriétés
IUPAC Name |
5,7-dimethyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCULOVLLBLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)





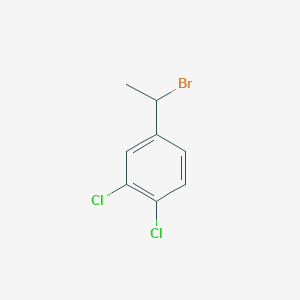
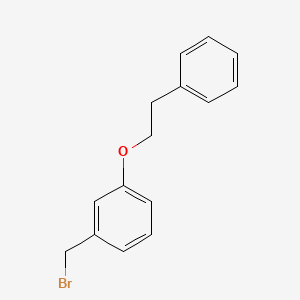
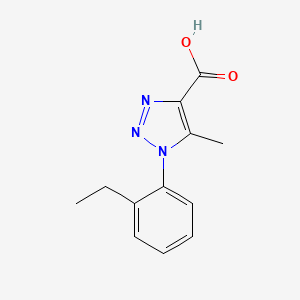
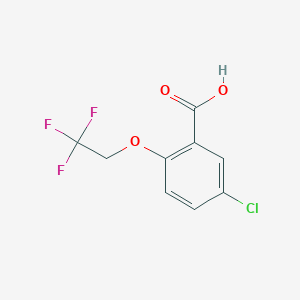
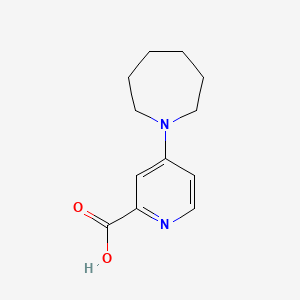
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)